![molecular formula C13H15BClF3O2 B3086853 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1165935-85-2](/img/structure/B3086853.png)
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also referred to as “2-CTF”) is a boron-containing compound that has been used in a number of scientific and industrial applications. This compound has a wide variety of applications due to its unique chemical structure, which includes a boron atom surrounded by a trifluoromethyl group and a chlorine atom. The boron atom provides a strong electron-withdrawing effect, while the chlorine atom provides a strong electron-donating effect. This combination of properties makes 2-CTF an excellent reagent for a variety of reactions.
Scientific Research Applications
Suzuki-Coupling Reactions
This compound can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . Suzuki coupling is a powerful tool for creating carbon-carbon bonds between two different partners, which is a key step in many synthetic routes.
Laboratory Chemicals
The compound is used as a laboratory chemical . This means it can be used in a variety of experiments and procedures in a laboratory setting, such as synthesis of other compounds, testing chemical reactions, and more.
Manufacture of Substances
It is used in the manufacture of substances . This could involve the synthesis of new compounds, or as a reagent in the production of other chemicals.
Scientific Research and Development
The compound is used in scientific research and development . This could involve its use in developing new synthetic routes, studying its properties, or exploring its potential applications in various fields.
Halogen Bonding Applications
The trifluoromethyl group in the compound suggests potential applications in halogen bonding . Halogen bonding has extended its application to structural chemistry, material chemistry, synthetic chemistry, and much more .
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the compound’s potency .
Pharmacokinetics
The trifluoromethyl group (-cf3) is known to influence the lipophilicity of compounds, which can impact their pharmacokinetic properties .
Result of Action
The presence of the trifluoromethyl group (-cf3) has been associated with enhanced drug potency .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the electronegativity, size, electrostatic interactions, and lipophilicity of the trifluoromethyl group (-CF3) can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGZRBNPCAJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137609 | |
Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1165935-85-2 | |
Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1165935-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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